4-Desisopropyl-4-tert-butyl Imazethapyr is a chemical compound with the molecular formula and a molar mass of 289.33 g/mol. It is classified as a herbicide, particularly used for controlling weeds in various agricultural settings. This compound is a derivative of Imazethapyr, which is known for its effectiveness in inhibiting the growth of certain broadleaf and grassy weeds by targeting specific enzymatic pathways in plants.
The synthesis of 4-Desisopropyl-4-tert-butyl Imazethapyr typically involves multi-step reactions. One common method includes:
These steps may require specific conditions such as temperature control and the use of solvents to facilitate the reactions effectively.
The molecular structure of 4-Desisopropyl-4-tert-butyl Imazethapyr can be represented using various notations:
InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21)
CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C
The compound features a complex arrangement that includes a pyridine ring and various functional groups contributing to its herbicidal activity.
4-Desisopropyl-4-tert-butyl Imazethapyr is involved in several chemical reactions that can be categorized as follows:
These reactions are crucial for understanding the compound's stability and reactivity in various environments.
The primary mechanism of action for 4-Desisopropyl-4-tert-butyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting this enzyme, the herbicide disrupts protein synthesis in target plants, leading to their eventual death.
Some notable physical properties include:
Key chemical properties include:
These properties are essential for determining application methods and environmental impact assessments.
4-Desisopropyl-4-tert-butyl Imazethapyr has several scientific applications:
This compound plays a significant role in both agricultural productivity and environmental safety assessments.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: